4-Bromo-2-fluoro-N-phenylbenzenesulfonamide
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Overview
Description
4-Bromo-2-fluoro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₂H₉BrFNO₂S and a molecular weight of 330.173 g/mol It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts and appropriate ligands are typically employed in these reactions.
Scientific Research Applications
4-Bromo-2-fluoro-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique chemical structure makes it a valuable scaffold for drug design.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
4-Bromo-2-fluoro-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-Bromo-2-fluoroaniline: Lacks the sulfonamide group but shares the bromine and fluorine substituents.
N-Phenylbenzenesulfonamide: Lacks the bromine and fluorine substituents but contains the sulfonamide group.
4-Bromo-2-fluorobenzenesulfonamide: Contains the bromine and fluorine substituents but lacks the phenyl group.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZFATREKMVKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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